(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal is a complex organic compound characterized by a hexanal backbone with five hydroxyl functional groups. This structure imparts significant hydrophilicity and reactivity, making it an interesting subject of study in organic chemistry and biochemistry. The stereochemistry of the molecule is defined by its specific configuration at the chiral centers, which are critical for its biological activity and interaction with other molecules.
The chemical reactivity of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal can be explored through various biochemical pathways:
These reactions are facilitated by enzymes in biological systems, emphasizing the compound's role in metabolic pathways
Research indicates that compounds with similar structural features often exhibit significant biological activities. Potential activities of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal may include:
Several synthesis methods can be employed to produce (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal:
The applications of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal include:
Interaction studies focus on how (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal interacts with proteins and other biomolecules:
Several compounds share structural similarities with (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal. Here are a few notable examples:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
D-glucose | Monosaccharide with six carbons | Central role in energy metabolism |
D-mannose | Epimer of glucose | Used in urinary tract health |
Sorbitol | Sugar alcohol derived from glucose | Commonly used as a sweetener and humectant |
Glycerol | Simple polyol | Widely used in pharmaceuticals and cosmetics |
The uniqueness of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal lies in its specific stereochemistry and the arrangement of hydroxyl groups which influence its reactivity and biological interactions differently compared to these similar compounds
The study of aldohexoses began in the 18th century with the isolation of glucose from raisins by Andreas Sigismund Marggraf. Emil Fischer’s late 19th-century work revolutionized carbohydrate chemistry, enabling the systematic determination of stereochemistry through reactions like the Kiliani-Fischer synthesis and phenylhydrazine derivatization. Early research focused on common sugars like glucose and galactose, while rare aldohexoses such as D-gulose were later characterized through synthetic methods. D-Gulose was first synthesized via the Kiliani-Fischer synthesis, which elongates aldopentoses (e.g., D-xylose) by adding a cyanohydrin group and reducing the resulting lactone. Unlike glucose, D-gulose is not naturally abundant and is primarily studied for its stereochemical properties. Its open-chain structure was confirmed through oxidation reactions and comparative analysis with other aldohexoses. The IUPAC name (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal reflects its stereochemistry: The mnemonic “All Altruists Gladly Make Gum In Gallon Tanks” aids in recalling the eight D-aldohexoses, with D-gulose representing the fourth member. D-Gulose is an epimer of D-galactose (C4 configuration differs) and a diastereomer of D-glucose (C2–C4 configurations differ). The table below summarizes key aldohexose configurations: Source: Fischer projections from. Adolf von Baeyer proposed the open-chain structure for glucose in 1870, naming it 2,3,4,5,6-pentahydroxyhexanal. While Baeyer’s work focused on glucose, his methods laid the groundwork for characterizing rare aldohexoses like D-gulose. The open-chain form of D-gulose exists transiently in solution, predominantly adopting pyranose or furanose cyclic forms. Discovery and Initial Characterization
Nomenclature Evolution and Systematic Naming Conventions
Relationship to Other Monosaccharides
Aldohexose C2 C3 C4 C5 D-Glucose R S R R D-Mannose S S R R D-Gulose R R S R D-Galactose R S S R Open-Chain Structure Elucidation by Baeyer